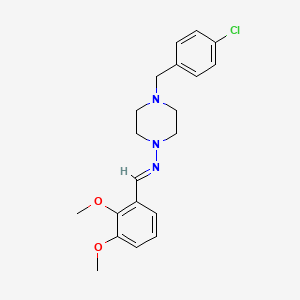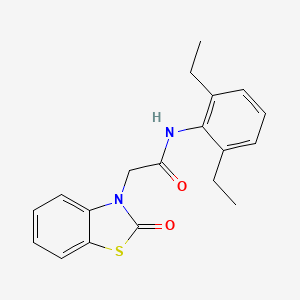
4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on piperazine derivatives, including compounds structurally related to "4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine", focuses on exploring their analytical profiles, synthesis methods, molecular structures, and chemical properties. These compounds are of interest due to their varied potential applications in fields like medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation processes. These methods yield compounds with complex structures and specific substituent patterns, demonstrating the versatility of synthetic approaches in creating diverse piperazine-based molecules (Xue Si-jia, 2012).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography and spectroscopic techniques (IR, NMR, MS), reveals detailed information on the geometry, conformation, and electronic structure of these compounds. For example, single-crystal X-ray diffraction studies can determine the crystal system, space group, and molecular conformation, offering insights into the three-dimensional arrangement and intermolecular interactions within the crystal lattice (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. A. Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. These reactions can include nucleophilic aromatic substitution (S(N)Ar), which is utilized for introducing different substituents to the piperazine ring, thereby modifying the molecule's chemical properties and biological activity (Alfred L Williams, Srinivasa R Dandepally, Nailya Gilyazova, S. Witherspoon, G. Ibeanu, 2010).
Wissenschaftliche Forschungsanwendungen
Preparation and Characterization
Two new bis-Schiff bases containing a piperazine ring were prepared and characterized, indicating a method for synthesizing derivatives including the core structure of 4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine. These compounds were identified through X-ray crystallography, showcasing their potential for detailed structural analysis and application in further research endeavors (Xu et al., 2018).
Antibacterial Activity
The dichloro compound among the synthesized bis-Schiff bases exhibited good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, suggesting the potential of 4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine derivatives for use as antibacterial agents (Xu et al., 2018).
Potential Therapeutic Uses
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, incorporating piperazine derivatives, showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of piperazine derivatives in the development of new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antifungal and Antimicrobial Agents
Piperazine units are common in effective drugs, with derivatives showing potent antibacterial and antifungal activities against resistant strains and potential applications in treating infections caused by pathogenic bacteria (Shroff et al., 2022). Additionally, novel 1,4-disubstituted piperazines were evaluated for their antibacterial activities, further supporting the role of such compounds in developing new antimicrobial treatments (Jadhav et al., 2017).
Cancer Cell Cytotoxicity
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibitory activity on various cancer cell lines, indicating their potential as chemotherapeutic agents (Yarim et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-25-19-5-3-4-17(20(19)26-2)14-22-24-12-10-23(11-13-24)15-16-6-8-18(21)9-7-16/h3-9,14H,10-13,15H2,1-2H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWQFAUNRGABO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)
![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)